2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of nitro groups attached to phenyl rings at the 2 and 5 positions of the oxadiazole ring
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-nitrobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Chemical Reactions Analysis
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Scientific Research Applications
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Analytical Chemistry: It is used as a reagent in various analytical techniques to detect and quantify specific substances.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its biological activity, as they can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1-(3-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-triazole: This compound has a similar structure but contains a triazole ring instead of an oxadiazole ring. It exhibits different chemical reactivity and biological activity.
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazole: This compound contains a sulfur atom in place of the oxygen atom in the oxadiazole ring. It has distinct electronic properties and applications in materials science.
The uniqueness of this compound lies in its specific electronic configuration and the presence of nitro groups, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-17(20)11-6-4-9(5-7-11)13-15-16-14(23-13)10-2-1-3-12(8-10)18(21)22/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNRIHCCPPEUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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